molecular formula C21H24FN3O3S B2972328 N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 683780-06-5

N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2972328
CAS No.: 683780-06-5
M. Wt: 417.5
InChI Key: SXHJUMLHXAVAQW-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted at position 2 with a morpholinoacetamido group and at position 3 with a 4-fluorophenyl carboxamide. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, while the 4-fluorophenyl group contributes to metabolic stability and target affinity. Its synthesis typically involves nucleophilic substitution or condensation reactions under reflux conditions, as seen in analogous compounds .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c22-14-5-7-15(8-6-14)23-20(27)19-16-3-1-2-4-17(16)29-21(19)24-18(26)13-25-9-11-28-12-10-25/h5-8H,1-4,9-13H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHJUMLHXAVAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCOCC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of the tetrahydrobenzo[b]thiophene scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Tetrahydrobenzo[b]thiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of the Morpholinoacetamido Group : This step often employs acylation reactions with morpholinoacetamides.
  • Fluorination : The introduction of the fluorine atom at the para position of the phenyl ring can be accomplished using fluorinating agents.

The final structure is characterized by various spectroscopic techniques such as NMR and IR spectroscopy to confirm the presence of functional groups and overall molecular integrity.

Anticancer Properties

Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit significant anticancer activity. A study highlighted that compounds based on this scaffold interact with specific cancer-related proteins, potentially leading to apoptosis in cancer cells. For instance:

  • Mechanism of Action : These compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
  • Case Study : In vitro studies demonstrated that derivatives of tetrahydrobenzo[b]thiophene showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Analgesic Effects

Another notable biological activity is the analgesic effect observed in some derivatives. A study evaluated new compounds derived from tetrahydrobenzo[b]thiophene using the hot plate method on mice:

  • Findings : The analgesic activity was found to surpass that of standard analgesics like metamizole, indicating a potent pain-relieving effect .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that certain derivatives exhibit activity against various bacterial strains:

  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation pathways
AnalgesicCentral nervous system modulation
AntimicrobialDisruption of cell membranes

Comparison with Similar Compounds

Core Scaffold Modifications

The tetrahydrobenzo[b]thiophene core is conserved across most analogs, but substituent variations significantly influence pharmacological properties:

Compound Name Substituents at Position 2 Substituents at Position 3 Molecular Weight Key Features Reference
N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-(2-morpholinoacetamido) 4-fluorophenyl carboxamide ~418.5* Morpholine enhances solubility Target
N-(4-chlorophenyl)-4-cyano-3-methyl-5-(2-morpholinoacetamido)-thiophene-2-carboxamide (20a) 2-morpholinoacetamido 4-chlorophenyl carboxamide, 4-cyano 392.5 Chlorophenyl and cyano groups
2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-(4-methylsulfonylphenyl)acetamido Carboxamide (unspecified substituent) 392.5 Sulfonyl group for electron withdrawal
Compound IIIb () 2-(4-benzylpiperazin-1-yl)acetamido Carboxamide (unspecified substituent) ~500 (estimated) Piperazine for hydrogen bonding
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-(4-methoxyphenylsulfonyl)acetamido Carboxamide (unspecified substituent) 422.5 Sulfonyl and methoxy groups

*Estimated based on analogous structures.

Key Structural Differences

  • Heterocyclic Moieties: The target compound’s morpholine group offers balanced lipophilicity and solubility, whereas piperazine derivatives (e.g., IIIb) may improve hydrogen bonding but increase basicity .
  • Aromatic Substituents :

    • The 4-fluorophenyl group in the target compound provides metabolic stability over chlorophenyl (20a) or methoxyphenyl (IIIc) groups, which may undergo faster oxidative degradation .

Pharmacological Implications (Predicted)

While direct biological data for the target compound is unavailable, structural analogs suggest:

  • Cytotoxicity: Morpholino derivatives (e.g., 20a) may exhibit lower cytotoxicity than chlorophenyl-substituted compounds, as halogens can induce off-target effects .
  • Bioavailability: The target compound’s fluorophenyl and morpholino groups likely enhance oral bioavailability compared to sulfonyl or cyano-containing analogs .

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